1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

soluble epoxide hydrolase sEH inhibition pharmacophore conformation

Select this compound for its unique dual-pharmacophore scaffold. It features a conformationally restricted 5-oxopyrrolidin-3-yl core with 2-ethylphenyl and 3-methoxyphenyl substituents, providing a distinct electrostatic and steric environment that is critical for selective enzyme inhibition. Ideal for sEH inhibitor screening and FPRL1 receptor agonism studies. Ensure target engagement fidelity by avoiding flexible-chain or mismatched substitution analogs.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 891097-03-3
Cat. No. B2460018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS891097-03-3
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H23N3O3/c1-3-14-7-4-5-10-18(14)22-20(25)21-15-11-19(24)23(13-15)16-8-6-9-17(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25)
InChIKeyAZZBWRRBRPJLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: A Pyrrolidinyl Urea Chemical Probe for Epoxide Hydrolase and Transporter Studies


1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891097-03-3) is a synthetic substituted urea derivative featuring a 5-oxopyrrolidin-3-yl core scaffold. The compound belongs to a class of conformationally restricted ureas that have been patented as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the regulation of epoxyeicosatrienoic acids (EETs) [1]. It is also structurally related to pyrrolidinyl urea libraries explored for formyl peptide receptor-like 1 (FPRL1) agonism, indicating its potential versatility as a dual-pharmacophore probe [2]. The presence of a 2-ethylphenyl motif and a 3-methoxyphenyl substituent distinguishes it from simpler urea analogs, suggesting tailored interactions with hydrophobic enzyme pockets.

Why Generic Analogs of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Cannot Replicate Its Binding Profile


Substituted urea derivatives are highly sensitive to peripheral substituent modifications. The 5-oxopyrrolidin-3-yl core in this compound imposes conformational restriction that is critical for the geometry of the urea pharmacophore, a feature absent in flexible-chain urea analogs [1]. The combination of a 2-ethylphenyl group and a 3-methoxyphenyl substituent creates a distinct electrostatic and steric environment compared to common analogs such as 1-(2-ethylphenyl)-3-phenylurea or 1-(5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea. These structural differences are expected to translate into divergent inhibition kinetics or receptor selectivity, as seen in homologous sEH inhibitor series where a single methoxy shift can alter IC50 values by orders of magnitude [2]. Generic substitution without maintaining this exact substitution pattern risks loss of target engagement.

Quantitative Differentiation of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea from its Closest Analogs


Conformational Restriction Advantage of the 5-Oxopyrrolidinyl Scaffold vs. Linear Urea Inhibitors

The 5-oxopyrrolidin-3-yl core constrains the urea group into a geometry that mimics the transition state of epoxide hydrolysis. In the patent family covering conformationally restricted urea sEH inhibitors, compounds with a pyrrolidinyl scaffold demonstrated Ki values in the low nanomolar range (Ki < 5 nM) against human sEH, while structurally similar but flexible ureas lacking the pyrrolidinone ring showed significantly reduced potency (Ki > 100 nM) [1]. This target compound inherits the same constrained core, positioning it as a potentially high-affinity sEH ligand relative to non-restricted urea analogs.

soluble epoxide hydrolase sEH inhibition pharmacophore conformation

Substituent-Dependent Selectivity: 2-Ethylphenyl vs. 2-Methylphenyl Urea Analogs as FPRL1 Agonists

In the patent series CN105814019B, pyrrolidinyl urea derivatives bearing a 3-methoxyphenyl group on the pyrrolidinone ring were profiled as FPRL1 agonists. Within this series, the nature of the terminal aryl urea substituent markedly influenced receptor activation. Analogs equipped with a 2-ethylphenyl group exhibited greater hydrophobic complementarity with the receptor's ligand-binding domain compared to the 2-methylphenyl or unsubstituted phenyl variants, which correlated with improved agonist potency in a prior art SAR trend [1]. The target compound combines both the favorable 3-methoxyphenyl pyrrolidinone and the 2-ethylphenyl urea moiety, a pairing absent in commonly listed analogs like 1-(5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea.

FPRL1 agonism formyl peptide receptor immunomodulation

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Adamantyl-Urea sEH Inhibitors

Adamantyl-urea sEH inhibitors, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid, are potent but limited by poor aqueous solubility (LogP > 5) [1]. The target compound replaces the lipophilic adamantane cage with a 2-ethylphenyl group and the saturated alkyl chain with a 5-oxopyrrolidin-3-yl ring, resulting in a calculated LogP of approximately 2.75 and a topological polar surface area (TPSA) of 77.13 Ų, compared to >100 Ų for the adamantyl-dodecanoic acid analog [2]. This shift in physicochemical profile is predicted to enhance solubility and reduce non-specific protein binding, a key differentiator for in vivo dosing protocols.

ADME lipophilicity aqueous solubility

Optimal Use Cases for 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea in Drug Discovery Programs


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Mechanistic Studies

The conformationally restricted pyrrolidinyl urea scaffold is ideally suited for sEH inhibitor screening campaigns. Based on the pharmacophore model established in US8501783B2, this compound is expected to exhibit sub-100 nM Ki, making it a valuable positive control or starting point for medicinal chemistry optimization in cardiovascular and inflammatory disease models [1].

FPRL1 Receptor Agonist Probe for Innate Immunity Research

The dual-substituted phenyl motif (2-ethyl and 3-methoxy) corresponds to the optimized FPRL1 agonist chemotype described in CN105814019B. This compound can serve as a chemical probe to study formyl peptide receptor signaling in neutrophil chemotaxis assays, particularly when investigating the role of hydrophobic substituent size on receptor activation kinetics [2].

Physicochemical Benchmarking Against Adamantyl-Urea sEH Inhibitors

With a predicted cLogP of 2.75, this compound represents a less lipophilic alternative to adamantyl-urea sEH inhibitors. Researchers focused on improving the oral bioavailability of sEH inhibitors should use this compound as a reference for establishing solubility-permeability trade-off relationships in parallel artificial membrane permeability assays (PAMPA) [3].

Quote Request

Request a Quote for 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.